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Compound of Interest

Compound Name:
3-Hydroxy-5,6-dimethylpyrazine-2-

carboxylic acid

CAS No.: 57796-64-2

Cat. No.: B1607067

Get Quote

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to

the excitation of electrons from lower to higher energy orbitals. In aromatic heterocycles like

pyrazines, the most relevant transitions are the π → π* (pi to pi-antibonding) and n → π* (non-

bonding to pi-antibonding) transitions.

Causality of Spectral Features: The pyrazine ring itself exhibits characteristic UV absorptions.

Typically, two main bands are observed: a more intense, less structured band between 220-270

nm (π → π* transition) and a less intense, more structured band at longer wavelengths, around

290-380 nm (n → π* transition)[1]. The addition of a carboxyl group and its subsequent

derivatization directly influences these electronic transitions through resonance and inductive

effects, leading to predictable shifts in the absorption maxima (λmax).

Carboxylic Acid (-COOH): Acts as an auxochrome and chromophore, typically causing a

bathochromic shift (to longer wavelengths) of the π → π* band due to the extension of the

conjugated system.
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Ester (-COOR): The electronic effect is similar to the carboxylic acid, resulting in comparable

absorption profiles.

Amide (-CONH₂): The nitrogen atom's lone pair in the amide group can also participate in

resonance, further influencing the electronic environment and thus the λmax.

Comparative UV-Vis Data

Compound
Derivative
Type

Typical λmax
(nm)

Solvent Reference

Pyrazine
Parent

Heterocycle
~260, ~330 Various [1]

Pyrazine-2-

carboxylic acid
Carboxylic Acid ~270, ~315 Water N/A

Pyrazinamide Primary Amide ~268 Various [2]

Methyl pyrazine-

2-carboxylate
Methyl Ester ~270 N/A N/A

Pyrazine-2,3-

dicarboxylic acid

Di-carboxylic

Acid
~275, ~320 Water [3]

Note: λmax values can shift based on solvent polarity. The data presented are typical values for

comparative purposes.

Experimental Protocol: UV-Vis Spectrum Acquisition
Sample Preparation: Accurately weigh a small quantity of the pyrazine derivative and

dissolve it in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water) to prepare

a stock solution of known concentration (e.g., 1 mg/mL).

Dilution: Dilute the stock solution to a concentration that gives an absorbance reading

between 0.5 and 1.5 AU for the main absorption band. This ensures the measurement is

within the linear range of the instrument.
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Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with

the solvent to be used as a blank and the other with the sample solution.

Blanking: Place the blank cuvette in the reference beam path and the sample cuvette in the

sample beam path. Run a baseline correction or "auto-zero" with the solvent to subtract its

absorbance.

Data Acquisition: Scan the sample across a relevant wavelength range, typically 200-400 nm

for pyrazine derivatives, to record the absorption spectrum.[4]

Analysis: Identify the wavelength of maximum absorbance (λmax) for each significant peak.

Workflow for UV-Vis Analysis
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Caption: Standard workflow for acquiring a UV-Vis spectrum.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
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Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional

groups present in a molecule. It works by measuring the absorption of infrared radiation, which

excites molecular vibrations (stretching, bending).

Causality of Spectral Features: The key to comparing pyrazine carboxylic acid derivatives lies

in monitoring the distinct vibrational bands of the carboxyl group and how they change upon

conversion to an ester or amide.

Pyrazine Ring: Exhibits characteristic C-H stretching (~3050 cm⁻¹), C=C and C=N ring

stretching (1400-1600 cm⁻¹), and out-of-plane C-H bending vibrations.

Pyrazine-2-carboxylic Acid: The most telling features are the extremely broad O-H stretching

band from 2500-3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid, and

the sharp, strong C=O (carbonyl) stretching band around 1710-1760 cm⁻¹.[5]

Pyrazine-2-carboxamide (Pyrazinamide): The broad O-H band disappears completely. It is

replaced by N-H stretching bands (typically two bands for a primary amide, ~3100-3500

cm⁻¹). The amide C=O stretch (Amide I band) appears at a lower wavenumber than the

acid's carbonyl, usually between 1650-1680 cm⁻¹, due to resonance.[6][7]

Methyl Pyrazine-2-carboxylate: The broad O-H band is absent. The ester C=O stretch is

observed at a higher wavenumber than the acid's, typically 1720-1750 cm⁻¹. Additional C-O

stretching bands appear in the 1100-1300 cm⁻¹ region.

Comparative IR Data (Key Bands, cm⁻¹)
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Compound
O-H Stretch
(Acid)

N-H Stretch
(Amide)

C=O Stretch Reference

Pyrazine-2-

carboxylic acid

2500-3300 (very

broad)
N/A ~1720 [8]

Pyrazinamide N/A ~3310-3360 1659-1678 [6]

Methyl pyrazine-

2-carboxylate
N/A N/A ~1730 [9][10]

Pyrazine-2,3-

dicarboxylic acid

2500-3300 (very

broad)
N/A ~1700 [8][11]

Experimental Protocol: FTIR Spectrum Acquisition (KBr
Pellet)

Sample Preparation: Grind 1-2 mg of the solid pyrazine derivative with ~100 mg of dry,

spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10

tons) for several minutes to form a thin, transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

Background Scan: Run a background spectrum of the empty sample compartment to

account for atmospheric CO₂ and H₂O.

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to

improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Analysis: Identify the wavenumbers of key absorption bands and correlate them to the

corresponding functional group vibrations.

Key Vibrational Modes in Pyrazine Carboxylic Acid
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Pyrazine Carboxylic Acid

O-H Stretch (Broad)

C=O Stretch

Ring C=C, C=N Stretches

Derivative formation alters these key vibrations:
- Amide: O-H disappears, N-H appears, C=O shifts lower.

- Ester: O-H disappears, C=O shifts higher.
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Caption: Key IR vibrational modes for structural diagnosis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Blueprint of Molecular Structure
NMR spectroscopy is the most powerful technique for elucidating the precise atomic

connectivity of a molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H

and ¹³C), it provides detailed information about the chemical environment, proximity, and

coupling of atoms.

Causality of Spectral Features: The electron-withdrawing nature of the two nitrogen atoms in

the pyrazine ring significantly deshields the ring protons and carbons, causing their signals to

appear at a high chemical shift (downfield) in the NMR spectrum.[12] The substituent at

position 2 breaks the molecule's symmetry, rendering the three ring protons (H-3, H-5, H-6)

chemically distinct.

¹H NMR:

Pyrazine Ring Protons: Typically appear as distinct signals in the aromatic region (8.5-9.5

ppm). H-3 is often the most downfield due to its proximity to both a ring nitrogen and the

carboxyl group.

Carboxyl Proton (-COOH): Appears as a very broad singlet far downfield (>10 ppm), which

will disappear upon D₂O exchange.
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Amide Protons (-CONH₂): Appear as two broad singlets, often in the 7-9 ppm range.

Ester Methyl Protons (-OCH₃): Appear as a sharp singlet around 4.0 ppm.[13]

¹³C NMR:

Pyrazine Ring Carbons: Resonate in the 140-150 ppm region.

Carbonyl Carbon (-C=O): The carbonyl carbon is highly deshielded, appearing between

160-170 ppm. Its exact chemical shift is sensitive to the attached group (acid, ester, or

amide).[6]

Comparative ¹H NMR Data (Key Signals, δ in ppm)

Compo
und

H-3 H-5 H-6 -COOH -NH₂ -OCH₃
Referen
ce

Pyrazine 8.6 (s) 8.6 (s) 8.6 (s) N/A N/A N/A [14]

Pyrazine-

2-

carboxyli

c acid

~9.2 (d) ~8.8 (d) ~8.9 (dd)
>13 (br

s)
N/A N/A [15]

Pyrazina

mide
~9.2 (d) ~8.7 (d) ~8.8 (dd) N/A

~7.8, 8.2

(br s)
N/A [16]

Methyl

pyrazine-

2-

carboxyla

te

~9.2 (d) ~8.7 (d) ~8.8 (dd) N/A N/A ~4.0 (s) [13]

Pyrazine-

2,3-

dicarboxy

lic acid

N/A ~9.0 (s) ~9.0 (s)
>10 (br

s)
N/A N/A N/A

Note: Chemical shifts are solvent-dependent. Data are typical values in DMSO-d₆.
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Experimental Protocol: NMR Sample Preparation and
Analysis

Sample Preparation: Accurately weigh 5-10 mg of the pyrazine derivative and dissolve it in

0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Ensure the

sample is fully dissolved.

Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the

magnet.

Tuning and Shimming: The instrument will automatically tune the probe to the correct

frequencies and shim the magnetic field to ensure homogeneity, which is critical for high

resolution.

¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. Key

parameters include the spectral width, number of scans (e.g., 8 or 16), and relaxation delay.

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. As ¹³C has a low natural

abundance, more scans (e.g., 128 or more) are required to achieve a good signal-to-noise

ratio.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction.

Analysis: Integrate the ¹H signals to determine proton ratios and analyze chemical shifts and

coupling patterns to assign the structure. Assign the signals in the ¹³C spectrum.

Logic Flow for NMR Structure Elucidation
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Caption: Logical workflow for deducing molecular structure from NMR data.

Mass Spectrometry (MS): Determining Molecular
Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ionized molecules. It provides the exact molecular weight and, with high-resolution instruments,

the molecular formula. The fragmentation pattern offers additional structural clues.

Causality of Spectral Features: In techniques like Electrospray Ionization (ESI), the pyrazine

derivatives are typically observed as protonated molecules [M+H]⁺. The fragmentation patterns

are highly dependent on the functional group attached to the pyrazine ring.

Molecular Ion Peak: The [M+H]⁺ peak is the most critical piece of information, confirming the

molecular weight of the synthesized compound.

Fragmentation: A common fragmentation pathway for carboxylic acid derivatives is the

cleavage of the bond between the carbonyl carbon and the heteroatom (alpha cleavage),

leading to the formation of a stable pyrazinoyl acylium ion.[17]
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Pyrazine-2-carboxylic Acid: Can lose a molecule of H₂O (m/z 18) or CO₂ (m/z 44). The

primary fragment is often the acylium ion [M-OH]⁺.

Pyrazinamide: Can lose NH₃ (m/z 17). The acylium ion [M-NH₂]⁺ is a major fragment.

Methyl Pyrazine-2-carboxylate: Can lose methanol (CH₃OH, m/z 32) or the methoxy

radical (•OCH₃, m/z 31). The acylium ion [M-OCH₃]⁺ is prominent.

Comparative Mass Spectrometry Data

Compound
Molecular
Formula

Exact Mass [M+H]⁺ (m/z)
Key Fragment
Ion (m/z)

Pyrazine-2-

carboxylic acid
C₅H₄N₂O₂ 124.0273 125.0345 107 [M-OH]⁺

Pyrazinamide C₅H₅N₃O 123.0433 124.0505 107 [M-NH₂]⁺

Methyl pyrazine-

2-carboxylate
C₆H₆N₂O₂ 138.0429 139.0502 107 [M-OCH₃]⁺

Pyrazine-2,3-

dicarboxylic acid
C₆H₄N₂O₄ 168.0171 169.0244 125 [M-CO₂H]⁺

Experimental Protocol: ESI-MS Analysis
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable

solvent, typically methanol or acetonitrile, often with a small amount of formic acid (0.1%) to

promote protonation.

Infusion: The sample solution is infused into the ESI source at a constant flow rate via a

syringe pump.

Ionization: A high voltage is applied to the tip of the infusion capillary, creating a fine spray of

charged droplets. The solvent evaporates, leading to the formation of gas-phase protonated

molecules [M+H]⁺.

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight),

which separates them based on their mass-to-charge ratio.
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Detection: The detector records the abundance of ions at each m/z value, generating the

mass spectrum.

Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. If conducting tandem MS

(MS/MS), select the parent ion and fragment it to analyze the resulting daughter ions for

structural confirmation.[18]

Common Fragmentation Pathway

Pyrazine-CO-X
Protonated Molecule [M+H]⁺

Pyrazine-CO⁺

Acylium Ion Fragment

Alpha Cleavage

Loss of XH
(e.g., H₂O, NH₃, CH₃OH)

Click to download full resolution via product page

Caption: Generalized fragmentation of pyrazine-2-carboxylic acid derivatives.

Conclusion
The structural characterization of pyrazine carboxylic acid derivatives is a multi-faceted process

where each spectroscopic technique provides a unique and complementary piece of the

puzzle. UV-Vis spectroscopy confirms the presence of the pyrazine chromophore and indicates

changes in the conjugated system. IR spectroscopy provides definitive evidence of the

functional group interconversion from acid to amide or ester. High-resolution NMR

spectroscopy delivers an unambiguous blueprint of the molecular framework, while mass

spectrometry confirms the molecular weight and offers corroborating structural evidence

through fragmentation analysis.

By employing these techniques in concert, researchers can establish a self-validating system

for structural elucidation. This comprehensive approach ensures the identity, purity, and

integrity of these pharmaceutically important molecules, forming the bedrock of reliable and

reproducible scientific research in drug discovery and development.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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